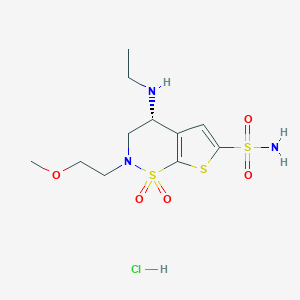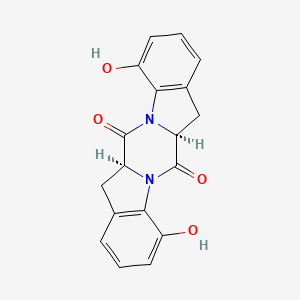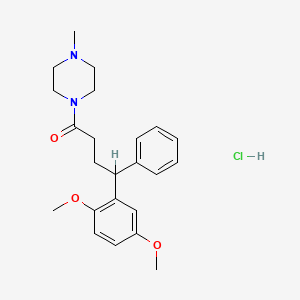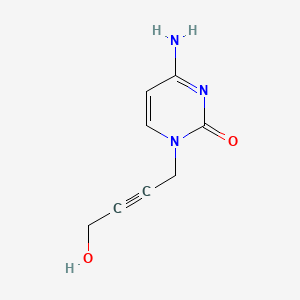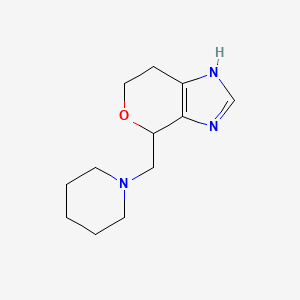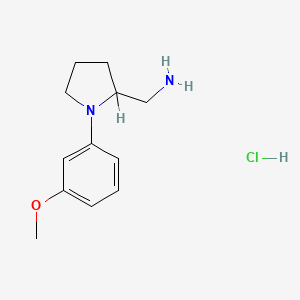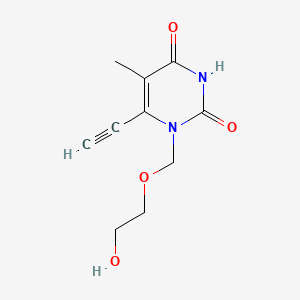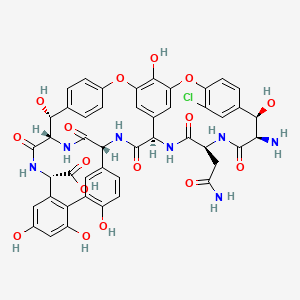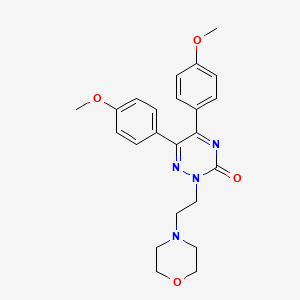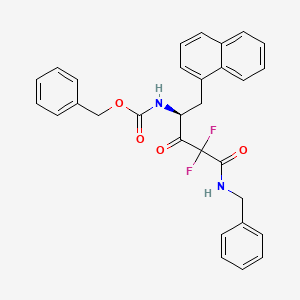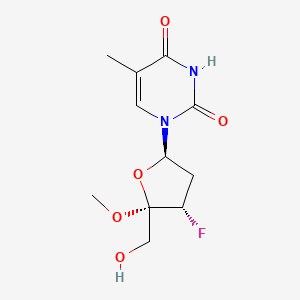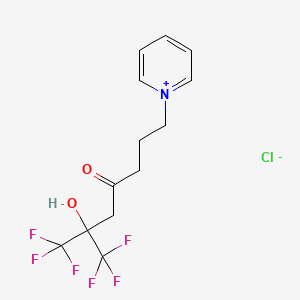
1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride is a synthetic organic compound known for its unique chemical structure and properties. The presence of multiple trifluoromethyl groups and a pyridinium ion makes it a compound of interest in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
This can be achieved through radical trifluoromethylation reactions, often using reagents like trifluoromethyl sulfonyl chloride under photoredox catalysis . The subsequent steps involve the formation of the pyridinium ion and the introduction of the chloride counterion. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride involves its interaction with molecular targets through its trifluoromethyl groups and pyridinium ion. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride stands out due to its multiple trifluoromethyl groups and pyridinium ion. Similar compounds include:
Trifluoromethyl ketones: Known for their use in medicinal chemistry and as intermediates in the synthesis of other fluorinated compounds.
Fluorinated pyridinium salts: Used in various chemical and biological applications due to their unique properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102584-03-2 |
|---|---|
Molecular Formula |
C13H14ClF6NO2 |
Molecular Weight |
365.70 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-hydroxy-7-pyridin-1-ium-1-yl-2-(trifluoromethyl)heptan-4-one;chloride |
InChI |
InChI=1S/C13H14F6NO2.ClH/c14-12(15,16)11(22,13(17,18)19)9-10(21)5-4-8-20-6-2-1-3-7-20;/h1-3,6-7,22H,4-5,8-9H2;1H/q+1;/p-1 |
InChI Key |
LWFPCDLIFRYMCV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCC(=O)CC(C(F)(F)F)(C(F)(F)F)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


